B1576076 PYLa/PGLa B

PYLa/PGLa B

Cat. No.: B1576076
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Identification of PGLa as an Antimicrobial Peptide

The journey to identify Peptidyl-glycine-leucine-carboxyamide (PGLa) began not with the peptide itself, but with its precursor. The existence of a 24-amino acid peptide, named PYLa, was first predicted in 1985 based on the nucleotide sequence of messenger RNA isolated from a cDNA library of the African clawed frog, Xenopus laevis skin. nih.govresearchgate.net Researchers then synthesized PYLa to use it as a reference to search for the natural molecule in the frog's skin secretions. nih.gov

This search led to the isolation of two peptides that were nearly identical to the predicted PYLa but lacked the first three amino acids. nih.gov These 21-residue peptides were named PGLa. nih.gov It is a member of the magainin family of antibiotic peptides and demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. medchemexpress.comasm.orgabbiotec.comebi.ac.ukuniprot.org

Relationship of PYLa to PGLa: Precursor Processing and Functional Implications

PYLa is the direct precursor to PGLa. The conversion happens through post-translational processing, where the 24-amino acid PYLa peptide is cleaved after a specific single arginine residue to yield the 21-amino acid PGLa. nih.govresearchgate.net

The full precursor protein, known in databases as PYLa/PGLa A, is processed to yield multiple active peptides, including PYLa, PGLa, and another variant, PGLa-H. abbiotec.comuniprot.org The biosynthesis of these peptides within the granular glands of Xenopus laevis skin is a complex process. It involves the synthesis of the precursor in secretory cells, followed by significant morphological rearrangements of the cellular compartment to facilitate the processing and storage of the mature peptides. nih.gov This precursor-product relationship is a common strategy in nature for producing potent, active molecules from a larger, inactive pro-peptide.

Significance of PGLa as a Model Antimicrobial Peptide for Mechanistic Studies

PGLa has become a valuable tool for scientists studying how antimicrobial peptides work. Its primary mechanism involves disrupting the integrity of bacterial cell membranes. researchgate.netacs.org Because of this, it is frequently used in mechanistic studies to understand peptide-membrane interactions in detail. acs.orgresearchgate.netplos.orgnii.ac.jp

Researchers use advanced techniques like solid-state Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations to observe how PGLa behaves when it encounters a membrane. researchgate.netplos.org These studies have shown that at low concentrations, PGLa lies parallel to the membrane surface (known as the S-state), but at higher concentrations, it inserts into the membrane at an angle (the T-state). nii.ac.jp

A particularly significant area of research is the synergistic activity of PGLa when combined with another frog skin peptide, magainin 2. plos.orgfrontiersin.org Together, they are much more potent than either peptide alone. frontiersin.orgresearchgate.net This synergy provides a powerful model system for understanding how combinations of AMPs can lead to enhanced activity, which is crucial for designing new therapeutic strategies. frontiersin.orgresearchgate.net Studies have even pinpointed specific glycine (B1666218) residues in PGLa's structure (a GxxxG motif) as being critical for this synergistic effect. researchgate.netresearchgate.net

Broad Overview of Antimicrobial Peptide Research Relevance in Molecular Biology

The study of AMPs like PGLa is a vital field within molecular biology. AMPs are a fundamental component of the innate immune system, providing a first line of defense against pathogens in nearly all forms of life, from bacteria to humans. mdpi.commdpi.comasm.org

With the growing crisis of antibiotic resistance, AMPs represent a promising class of alternative therapeutics. mdpi.commdpi.comnih.gov Their primary mode of action, which often involves physical disruption of the microbial cell membrane, is a mechanism that is difficult for bacteria to develop resistance against. mdpi.comoup.com Research into AMPs drives the development of novel drugs and provides deeper insights into fundamental biological processes such as protein-lipid interactions, innate immunity, and the evolution of host defense mechanisms. mdpi.comoup.comfrontiersin.org

Data Tables

Table 1: Properties of PGLa and its Precursor

Feature Description Source
Name PGLa (Peptidyl-glycine-leucine-carboxyamide) nih.gov
Precursor Protein PYLa/PGLa A uniprot.org
Origin Skin secretions of the African clawed frog (Xenopus laevis) nih.govmedchemexpress.com
Size 21 amino acids nih.gov
Precursor Size PYLa (24 amino acids) nih.gov
Family Magainin family of antimicrobial peptides medchemexpress.com
Function Broad-spectrum antimicrobial activity (Gram-positive and Gram-negative bacteria, fungi) ebi.ac.ukuniprot.org

| Mechanism | Disrupts bacterial cell membrane integrity | acs.org |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
Peptidyl-glycine-leucine-carboxyamide PGLa
Magainin 2 -
Dimyristoylphosphatidylcholine DMPC

Properties

bioactivity

Antibacterial

sequence

IAKVALKAL

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Pgla

Primary Sequence Analysis and Cationic Nature of PGLa

The primary structure of PGLa consists of 21 amino acids with an amidated C-terminus. researchgate.netnih.gov The sequence is notable for its distribution of hydrophobic and cationic amino acid residues. researchgate.net Specifically, the presence of multiple lysine (B10760008) residues gives the peptide a net positive charge at neutral pH, a characteristic feature of many cationic AMPs. frontiersin.orgmdpi.com This cationic nature is crucial for its initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. frontiersin.orgacs.orgnih.govnih.gov

The specific amino acid sequence of PGLa is GMASKAGAIAGKIAKVALKAL-NH₂. nih.gov This sequence gives rise to an amphipathic character when folded into an α-helix, with the hydrophobic and hydrophilic (cationic) residues segregating to opposite faces of the helix. researchgate.netnih.govfrontiersin.org

Table 1: Primary Amino Acid Sequence of PGLa

PositionAmino AcidChemical Property
1Glycine (B1666218) (G)Hydrophobic
2Met (M)Hydrophobic
3Ala (A)Hydrophobic
4Ser (S)Polar
5Lys (K)Cationic
6Ala (A)Hydrophobic
7Gly (G)Hydrophobic
8Ala (A)Hydrophobic
9Ile (I)Hydrophobic
10Ala (A)Hydrophobic
11Gly (G)Hydrophobic
12Lys (K)Cationic
13Ile (I)Hydrophobic
14Ala (A)Hydrophobic
15Lys (K)Cationic
16Val (V)Hydrophobic
17Ala (A)Hydrophobic
18Leu (L)Hydrophobic
19Lys (K)Cationic
20Ala (A)Hydrophobic
21Leu (L)Hydrophobic

Secondary Structure Elucidation in Diverse Environments

The secondary structure of PGLa is highly adaptable and dependent on its surrounding environment. This conformational plasticity is a hallmark of its mechanism of action.

In aqueous solution, PGLa does not adopt a stable, defined secondary structure and exists predominantly in a random coil conformation. acs.orgnih.govnih.govresearchgate.net This lack of structure in a soluble state is common for many AMPs and prevents aggregation or non-specific interactions before reaching a target membrane. mdpi.com Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have confirmed this disordered state in water. acs.orgnih.gov While some studies note the formation of β-sheet-rich fibrillar aggregates in physiological aqueous solutions, the peptide is generally considered unstructured before membrane interaction. frontiersin.org

The extent of the α-helical transition is heavily influenced by the lipid composition of the target membrane. PGLa shows a strong preference for interacting with negatively charged (anionic) lipids, which are abundant in bacterial membranes, over neutral (zwitterionic) lipids found in mammalian cells. nih.govresearchgate.net The peptide remains largely unstructured in the presence of zwitterionic phospholipids (B1166683) but readily adopts an α-helix when exposed to anionic lipids like phosphatidylglycerol (PG). nih.govresearchgate.net This selectivity is primarily driven by the electrostatic attraction between the cationic peptide and the anionic lipid headgroups. acs.orgnih.govnih.gov The binding affinity of PGLa to negatively charged phosphatidylcholine (PC)/phosphatidylglycerol (PG) vesicles is about 50 times greater than to neutral PC vesicles. acs.orgnih.gov Furthermore, the specific fatty acyl chain composition (e.g., saturated vs. unsaturated lipids) can also affect the membrane alignment and insertion of PGLa. researchgate.netnih.gov

Table 2: Secondary Structure of PGLa in Different Environments

EnvironmentPredominant Secondary StructureKey FindingsReferences
Aqueous SolutionRandom CoilPGLa is largely unstructured, preventing aggregation in solution. acs.orgnih.govnih.gov
Zwitterionic Lipids (e.g., PC)Mostly Random CoilMinimal interaction and folding, contributing to selectivity for bacterial membranes. nih.govresearchgate.net
Anionic Lipids (e.g., PG)α-Helix (~80%)Strong electrostatic attraction induces a transition to a stable α-helical conformation. acs.orgnih.govnih.govresearchgate.net
Detergent Micelles (e.g., DPC)α-HelixMembrane-mimetic environment stabilizes a helical structure from residues 6-21. nih.govnih.gov

Membrane-Induced Alpha-Helical Transition

Conformational States and Orientation within Model Membranes

Once bound to a membrane, PGLa can adopt several distinct orientations relative to the lipid bilayer. These conformational states are dynamic and depend on factors such as peptide concentration, lipid composition, and temperature. frontiersin.orgmdpi.comcapes.gov.br

Solid-state NMR studies have been instrumental in characterizing the different alignment states of PGLa within model membranes.

S-state (Surface-Bound): At low peptide-to-lipid (P/L) ratios (e.g., 1:200), PGLa lies flat on the membrane, with its helical axis oriented parallel to the plane of the bilayer. plos.orgnih.govmdpi.comcore.ac.uk This "S-state" is consistent with the peptide's amphipathic nature, aligning its hydrophobic face with the lipid core and its hydrophilic face with the polar headgroups. mdpi.com The helix axis forms a tilt angle of approximately 90° with the membrane normal. nih.gov

T-state (Tilted): As the peptide concentration increases to a threshold P/L ratio (≥1:50), PGLa transitions from the S-state to a "T-state," where the helix becomes obliquely tilted with respect to the membrane surface. plos.orgnih.govmdpi.comnih.gov In this orientation, the tilt angle of the helix axis changes to about 120°-130°, with the hydrophobic C-terminus inserting more deeply into the bilayer core. plos.orgnih.govcapes.gov.br This concentration-dependent realignment is thought to be a critical step for membrane disruption and may be associated with the formation of peptide dimers. plos.orgnih.gov

I-state (Inserted/Transmembrane): Under specific conditions, PGLa can fully insert into the membrane in a transmembrane orientation, known as the "I-state". mdpi.comcapes.gov.br This state has been observed at temperatures below the lipid chain melting transition (in the gel phase), where the helix axis is nearly parallel to the bilayer normal (tilt angle of ~170°). capes.gov.br The I-state is also prominently induced when PGLa acts synergistically with its partner peptide, magainin 2. mdpi.comnih.gov In the presence of magainin 2, PGLa can adopt an upright, transmembrane orientation even in fluid-phase lipids, which is compatible with the formation of membrane-spanning pores. nih.govresearchgate.net

The transitions between these states are dynamic and reversible, influenced by the transmembrane potential, temperature, and the presence of other membrane-active molecules. acs.orgcapes.gov.brnih.gov For instance, an elevated transmembrane potential can increase the population of the tilted state. acs.orgnih.gov

Table 3: Orientational States of PGLa in Model Membranes

StateDescriptionHelix Tilt Angle (τ) vs. Membrane NormalInducing ConditionsReferences
S-state Surface-aligned~90°Low peptide-to-lipid ratio (e.g., < 1:80); fluid phase membranes. plos.orgnih.govfrontiersin.orgmdpi.com
T-state Obliquely tilted~120° - 130°High peptide-to-lipid ratio (e.g., ≥ 1:50); fluid phase membranes. plos.orgnih.govcapes.gov.brnih.gov
I-state Transmembrane inserted~170°Low temperature (gel phase lipids); or in the presence of magainin 2. mdpi.comcapes.gov.brnih.gov

Analysis of Helix Tilt Angles and Azimuthal Rotation

Peptide Flexibility and its Role in Membrane Interaction

The intrinsic flexibility of PGLa is a critical determinant of its interaction with and disruption of lipid membranes. nih.govmdpi.com While the central portion of the peptide forms a stable α-helix, the terminal regions, particularly the N-terminus and the C-terminal "tail," exhibit significant conformational flexibility. nih.govnih.gov

All-atom simulations have revealed that the flexible C-terminal tail (specifically the KAL-NH2 motif) plays a crucial role in the initial insertion of the peptide into the membrane. nih.govmdpi.com This flexibility allows the tail to probe the membrane interface and initiate deeper penetration, which facilitates the aggregation of PGLa monomers and the subsequent formation of water-filled pores. nih.govacs.org Studies involving mutations of the tail residues have shown that beyond simple electrostatic and hydrophobic interactions, the dynamic flexibility of this region is essential for both efficient membrane insertion and oligomerization. nih.govacs.org

Mechanistic Basis of Pgla S Biological Activity at the Membrane Interface

Initial Binding Events and Electrostatic Interactions with Anionic Lipids

The initial and critical step in the mechanism of action of PGLa is its binding to the target cell membrane. This process is predominantly driven by electrostatic interactions. researchgate.netnih.gov PGLa is a cationic peptide, carrying a net positive charge at physiological pH, which facilitates its attraction to the negatively charged surfaces of bacterial membranes. nih.govacs.org These membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which are less abundant in the outer leaflet of mammalian cell membranes. researchgate.netnih.gov This charge-based selectivity is a key determinant of PGLa's preferential activity against microbial cells. nih.govacs.org

Molecular dynamics simulations and experimental data indicate that once bound, the positively charged amino acid residues of PGLa, particularly lysine (B10760008), form favorable electrostatic interactions with the anionic phosphate (B84403) groups of the lipids. researchgate.netgmu.eduresearchgate.netnih.gov This interaction is a primary driver for the initial association and stabilization of the peptide on the membrane surface. researchgate.net

Membrane Insertion and Peptide-Lipid Interfacial Dynamics

Following the initial electrostatic binding, PGLa engages in a series of dynamic processes at the membrane interface, leading to its insertion and the subsequent destabilization of the bilayer.

Depth of Penetration and Hydrophobic Mismatch

The orientation and depth of PGLa's penetration into the lipid bilayer are influenced by several factors, including the peptide-to-lipid ratio and the lipid composition, particularly the length and saturation of the fatty acyl chains. nih.gov In membranes composed of lipids with shorter, saturated acyl chains (e.g., dimyristoylphosphatidylcholine, DMPC), PGLa has a tendency to adopt a more tilted or even transmembrane orientation. nih.govnih.gov In contrast, in bilayers with longer, unsaturated chains (e.g., 1-palmitoyl-2-oleoyl-phosphatidylcholine, POPC), it tends to remain in a surface-aligned state. nih.gov

This behavior is partly governed by the principle of hydrophobic mismatch, which describes the energetic cost associated with a discrepancy between the length of a peptide's hydrophobic surface and the hydrophobic thickness of the lipid bilayer. nih.govwikipedia.orgccmb.res.in When the peptide is longer than the bilayer's hydrophobic core, it may tilt to better align its hydrophobic region with the lipid acyl chains. wikipedia.org Conversely, if there is a significant mismatch, the peptide or the surrounding lipids must undergo conformational changes. nih.govccmb.res.in In some cases, PGLa insertion can lead to a local thickening of the bilayer as the lipid acyl chains stretch to accommodate the peptide, a phenomenon observed in phosphatidylglycerol bilayers. researchgate.netnih.gov

The insertion process itself is complex, with studies suggesting the existence of multiple states, including a metastable surface-bound state and a more stable, inserted state where the peptide penetrates deeper into the membrane core. researchgate.net The transition between these states is a key aspect of its function. nih.gov

Lipid Redistribution and Clustering within the Peptide Proximity

The presence of PGLa at the membrane interface induces a significant reorganization of the surrounding lipids. researchgate.netresearchgate.netresearchgate.net Molecular dynamics simulations have revealed that upon binding, PGLa causes a lateral redistribution of lipids, leading to the clustering of anionic lipids, such as dimyristoylphosphatidylglycerol (DMPG), in the immediate vicinity of the peptide. researchgate.netresearchgate.net This influx of anionic lipids is accompanied by an efflux of zwitterionic lipids like DMPC from the peptide's proximity. gmu.eduresearchgate.net

Induction of Membrane Curvature Strain

PGLa has been shown to influence the curvature of the lipid membrane. researchgate.netnih.gov By inserting its amphipathic helix into one leaflet of the bilayer, PGLa can induce positive curvature strain, causing the membrane to bend. nih.govresearchgate.net This effect is particularly relevant in membranes containing lipids with a propensity for non-lamellar phase formation, such as phosphatidylethanolamine (B1630911) (PE), a major component of bacterial membranes. researchgate.netnih.gov

The ability to both induce and sense membrane curvature is considered a potential mechanism underlying the synergistic activity observed between PGLa and another antimicrobial peptide, magainin 2. researchgate.net The induction of curvature strain can lower the energy barrier for the formation of non-bilayer structures, such as pores or fusion stalks, thereby promoting membrane disruption. nih.govmpg.de

Bilayer Thinning and Lipid Acyl Chain Disorder

The interaction of PGLa with the membrane leads to significant perturbations in the structure of the lipid bilayer. One common effect observed with many antimicrobial peptides is membrane thinning. nih.gov However, the effect of PGLa on bilayer thickness is nuanced. While some studies, particularly in the presence of magainin 2, report membrane thinning, others indicate that PGLa alone may not cause significant thinning or can even induce thickening, depending on the lipid composition and peptide orientation. nih.govnih.govnih.gov For instance, at high concentrations in DMPC bilayers, PGLa caused only a moderate reduction in thickness. nih.gov

Regardless of the net effect on thickness, PGLa consistently induces disorder in the lipid acyl chains. researchgate.netnih.gov When oriented parallel to the membrane surface, the peptide disrupts the ordered packing of the hydrocarbon chains, leading to a decrease in their order parameters. nih.govresearchgate.net This disordering effect is a direct consequence of the peptide inserting into the interfacial region and creating packing defects. rsc.org However, when PGLa adopts a transmembrane orientation, this disordering effect is lessened, and the lipid order can revert to a state similar to that of the pure lipid membrane. nih.gov This suggests a dynamic relationship between peptide orientation and the physical state of the lipid bilayer.

Mechanisms of Membrane Permeabilization and Disruption

The culmination of the aforementioned interactions is the permeabilization of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death. figshare.comnih.gov The precise mechanism of pore formation by PGLa is still a subject of active research, with evidence supporting several models.

Isothermal titration calorimetry experiments have identified two distinct processes during PGLa's interaction with anionic vesicles: an initial exothermic binding event followed by a slower, endothermic process at higher peptide concentrations. acs.org This endothermic phase is associated with the induction of membrane leakiness and is attributed to peptide-induced pore formation or significant lipid perturbation. acs.org

Several models for AMP-induced membrane permeabilization have been proposed, including the "barrel-stave," "toroidal pore," and "carpet" models. researchgate.netnih.gov In the barrel-stave model , peptides insert perpendicularly into the membrane and aggregate to form a transmembrane channel. researchgate.net The toroidal pore model also involves peptide insertion, but here the peptides, along with the lipid headgroups, bend inward to line the pore, creating a continuous channel through the membrane. nih.gov The carpet model suggests that peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer in a detergent-like manner. researchgate.net

For PGLa, evidence suggests that it can form pores through which molecules can pass without causing the complete rupture of the vesicle. nih.govresearchgate.net All-atom simulations have highlighted the crucial role of the peptide's flexible C-terminal tail in facilitating membrane insertion and the formation of water-filled pores. figshare.com These simulations show that peptide aggregation within the membrane is a key step leading to pore formation. figshare.com The process can involve the translocation of peptides across the bilayer, which is often assisted by the formation of transient water bridges and the cotransport of lipids or ions. acs.org

The synergistic activity of PGLa with magainin 2 is thought to enhance these disruptive processes, potentially by facilitating PGLa's transition to a more active, membrane-inserted state or by cooperatively inducing membrane curvature and fusion. mpg.denih.govresearchgate.net

Data Tables

Table 1: Influence of Lipid Composition on PGLa Membrane Topology

Lipid Composition PGLa Orientation Reference
DMPC (Dimyristoylphosphatidylcholine) Oblique tilt / Transmembrane at high P/L ratio nih.govnih.gov
DMPG (Dimyristoylphosphatidylglycerol) Perpendicular insertion above threshold concentration researchgate.netnih.gov
POPC (1-palmitoyl-2-oleoyl-PC) In-plane / Surface-aligned nih.gov
POPG (1-palmitoyl-2-oleoyl-PG) In-plane / Surface-aligned nih.gov
DMPC/DMPG Mixture Inserted state, tilted towards core researchgate.netresearchgate.netnih.gov
POPE (Palmitoyl oleoyl (B10858665) PE) Surface-aligned mpg.de
DMPC/DMPG + Magainin 2 Transmembrane nih.govresearchgate.net

Table 2: PGLa-Induced Changes in Membrane Properties

Property Observed Effect Conditions Reference
Bilayer Thickness Moderate reduction High P/L ratio in DMPC nih.gov
No significant change Low to moderate P/L ratio in DMPC nih.gov
Thickening Fluid phase of PG bilayers researchgate.netnih.gov
Thinning In presence of Magainin 2 nih.govnih.govnih.gov
Lipid Acyl Chain Order Pronounced decrease When oriented parallel to membrane surface researchgate.netnih.govresearchgate.net
Reverts to near-normal When PGLa adopts transmembrane alignment nih.gov
Lipid Distribution Clustering of anionic lipids (DMPG) In DMPC/DMPG membranes researchgate.netresearchgate.netresearchgate.net
Efflux of zwitterionic lipids (DMPC) In DMPC/DMPG membranes gmu.eduresearchgate.netnih.gov
Membrane Curvature Induction of positive curvature strain General observation researchgate.netnih.govnih.gov

Peptide-Induced Pore Formation Models

The mechanism by which PGLa disrupts the membrane is not described by a single, universally accepted model. Instead, its action is thought to align with several models that describe the formation of pores, which are openings in the membrane that allow for the unregulated passage of water and solutes.

The most widely supported model for PGLa's action is the toroidal pore, or "wormhole," model. frontiersin.orgasm.org In this configuration, the aggregated peptides insert into the membrane and induce the lipid monolayers to bend continuously from the upper leaflet to the lower leaflet. rice.edu This creates a pore that is lined by both the inserted peptides and the headgroups of the lipid molecules. rice.eduplos.org This model is distinct from others in that the membrane itself is structurally rearranged to be part of the pore. royalsocietypublishing.org Evidence suggests that many antimicrobial peptides, including those in the same family as PGLa, form pores consistent with the toroidal model. asm.orgrice.eduroyalsocietypublishing.org For PGLa, it is proposed that after accumulating on the surface, the peptides reach a critical concentration, provoking membrane curvature that leads to the formation of a toroidal pore. plos.org Atomistic molecular dynamics simulations of related peptides like magainin have shown the spontaneous formation of such pores. plos.org

A key feature of the pores induced by PGLa is that they are filled with water, creating a channel through the otherwise hydrophobic membrane core. acs.orgacs.org All-atom simulations have demonstrated that the interaction of PGLa with an anionic cell membrane leads to the formation of a variety of water pores inside the membrane. acs.orgnih.gov A crucial element in this process is the structural flexibility of the peptide, particularly its C-terminal tail. acs.orgacs.org This flexible tail is instrumental for the peptide's insertion into the membrane. acs.org The full extension of these residues enhances both peptide-peptide and peptide-membrane interactions, which guides the aggregation of PGLa monomers and their movement across the membrane, culminating in the formation of stable, water-filled pores. acs.orgacs.org The synergistic activity observed when PGLa is combined with magainin 2 is also attributed to the formation of a stable water-filled pore created by a heterodimer complex. nih.gov

Alternative models for pore formation include the aggregate and barrel-stave models. The barrel-stave model posits that peptides insert perpendicularly into the membrane and aggregate like the staves of a barrel to form a pore lined exclusively by the peptides. researchgate.netfrontiersin.org While some antimicrobial peptides like alamethicin (B1591596) are thought to form barrel-stave pores, this model is generally considered less likely for PGLa. plos.orgroyalsocietypublishing.org Solid-state NMR studies have observed PGLa in a tilted orientation within the membrane that is not compatible with a classic barrel-stave structure.

The aggregate model suggests that micelle-like aggregates of peptides form within the membrane, disrupting its permeability and leading to lysis. asm.org This is related to the "carpet" model, where peptides accumulate on the membrane surface in a detergent-like manner, disrupting the bilayer structure once a threshold concentration is reached. researchgate.net While PGLa action involves surface accumulation, its formation of distinct, structured pores aligns more closely with the toroidal model than a non-specific detergent effect. asm.org

Water-Filled Pore Mechanisms

Kinetics and Thermodynamics of Pore Formation

The interaction of PGLa with membranes is a multi-step process governed by specific thermodynamic and kinetic parameters. High-sensitivity isothermal titration calorimetry (ITC) has been used to dissect these steps.

The initial binding of PGLa to the membrane is an exothermic process, driven by a favorable enthalpy change (ΔH) but opposed by an unfavorable entropy change. nih.govacs.org A significant portion of this binding enthalpy, approximately 70-90%, is attributed to the exothermic process of PGLa folding from a random coil in solution to an α-helix upon membrane binding. nih.govacs.org The electrostatic attraction between the cationic peptide and anionic lipids is the primary driver for membrane selectivity, increasing the local concentration of the peptide at the membrane surface and facilitating binding. nih.govnih.gov

Following the initial binding, a second, slower, and endothermic process is observed at higher peptide-to-lipid ratios (above 17 mmol/mol). nih.govacs.org This endothermic phase is directly correlated with the induction of membrane leakiness and is assigned to the energy required for pore formation and/or lipid perturbation. nih.govacs.org The rate of pore formation for a PGLa/Magainin 2 complex is faster than or equal to that of PGLa alone, which is in turn faster than Magainin 2 alone. nih.gov

ParameterConditionValueReference
Binding Constant (K)Binding to neutral (PC) and charged (PC/PG) membranes (surface concentration)~800–1500 M⁻¹ nih.govacs.org
Binding Enthalpy (ΔH)Binding to PC/PG vesicles-11 to -15 kcal/mol nih.govacs.org
Enthalpy of Helix FormationContribution to binding enthalpy~70% of total ΔH nih.govacs.org
Enthalpy of Pore FormationPer mole of peptide+9.7 kcal/mol nih.govacs.org
Lipid Perturbation EnthalpyPer mole of lipid+180 cal/mol nih.govacs.org

Factors Influencing Pore Stability and Lifetime

The stability and lifetime of pores formed by PGLa are critical to its antimicrobial efficacy. These properties are influenced by several factors, including the peptide's own characteristics, its interactions with other peptides, and the composition of the lipid membrane.

The lifetime of pores formed by PGLa alone is shorter than those formed by magainin 2 or the synergistic PGLa/magainin 2 complex. nih.gov This suggests that while PGLa is efficient at initiating pore formation, the resulting structures are relatively transient. nih.gov The stability is significantly enhanced in the presence of magainin 2, which is thought to stabilize the pore structure through specific interactions with the transmembrane PGLa peptides. acs.orgnih.gov

The lipid environment also plays a crucial role. Pores are generally more stable in membranes composed of lipids with longer and more saturated acyl chains. acs.org Conversely, the presence of certain lipids can destabilize pores; for example, the inclusion of glycolipids in model membranes has been shown to shorten the lifetime of pores formed by other antimicrobial peptides. biorxiv.org The physical properties of the membrane, such as interfacial tension between water and the hydrophobic polymer core, also act as a driving force that can favor pore closure to achieve a more energetically stable state. kinampark.com

Influence of Transmembrane Potential on Peptide Orientation and Activity

Bacterial cells maintain a transmembrane potential (TMP) across their cytoplasmic membrane, which is a key factor influencing the activity of antimicrobial peptides like PGLa. nih.govacs.org The mechanisms of PGLa action are closely linked to its orientation and insertion geometry within the membrane. nih.govacs.org

Molecular dynamics simulations have revealed a direct coupling between the TMP and the tilt angle of the membrane-bound PGLa helix. nih.govacs.org In the absence of a TMP, the PGLa helix tends to lie parallel to the membrane surface (a tilt angle of around 90°). nih.govacs.org However, the presence and elevation of a TMP induce a significant shift towards a more tilted state, with the peptide inserting deeper into the membrane (angles around 110° or greater). nih.govacs.org

This phenomenon creates a positive feedback loop: the insertion of the cationic PGLa peptide can itself cause hyperpolarization, further increasing the TMP, which in turn promotes a greater degree of peptide tilting and insertion. nih.govacs.org This elevated TMP is sufficient to drive the immersion of the cationic peptide into the membrane. researchgate.net The electrostatic interaction between the peptide's helical dipole and cations at the membrane-water interface contributes to this effect. nih.govacs.org Therefore, the inherent TMP of a bacterial cell actively facilitates the reorientation of PGLa into a membrane-inserted, active state, enhancing its pore-forming and antimicrobial capabilities. nih.govacs.org

ConditionMost Populated Tilt Angle (τ)ObservationReference
Absence of TMP~90°Parallel orientation with the membrane surface. nih.govacs.org
Presence of TMP~110°Marked shift toward a tilted orientation. Ratio of structures with τ > 120° is 40 times higher than without TMP. nih.govacs.org

Molecular Determinants of Pgla S Structure Activity Relationships

Contribution of Specific Amino Acid Residues to Membrane Affinity and Activity

The specific amino acid composition of PGLa is fundamental to its membrane-disrupting capabilities. Studies involving systematic mutations have highlighted the importance of particular residues in its synergistic activity with other peptides, such as magainin 2 (MAG2).

Notably, two glycine (B1666218) residues at positions 7 and 11, which form a GxxxG motif, have been identified as essential for this synergistic effect. nih.gov The replacement of either of these glycines with alanine (B10760859) or other hydrophobic residues leads to a complete loss of synergy. nih.gov This underscores the critical role of these specific glycine residues in facilitating the productive interaction between PGLa and its partner peptides within the membrane environment.

Furthermore, the positively charged lysine (B10760008) residues are significant for the initial electrostatic attraction to the negatively charged bacterial membranes. nih.govnih.gov While individual electrostatic interactions between specific charged residues of PGLa and MAG2 are not strictly necessary for synergy, they do enhance it. nih.gov For instance, mutations involving the exchange of lysine residues at positions 15 and 19 (K15E and K19E) in PGLa were found to disrupt leakage synergy, suggesting the importance of positive charges near the C-terminus of PGLa for this function. researchgate.net

Role of Hydrophobicity and Amphipathicity in Functional Efficacy

Hydrophobicity and amphipathicity are defining features of antimicrobial peptides (AMPs) like PGLa, governing their ability to partition into and disrupt the lipid bilayer of cell membranes. mdpi.commdpi.com PGLa is an amphipathic α-helical peptide, meaning it has distinct hydrophobic and hydrophilic faces when it adopts its helical structure in a membrane environment. nih.govfrontiersin.org This arrangement is crucial for its membrane-penetrating and sterilizing effects. mdpi.com

The amphipathic nature of PGLa, quantified by its hydrophobic moment, is a key determinant of its activity. researchgate.net For instance, the PGLa variant PGLa-H displays ideal amphipathic properties with an even alignment of its hydrophobic and cationic faces, which is thought to contribute to its function. asm.org The balance between hydrophobicity and hydrophilicity is therefore a critical parameter for the selective and effective action of PGLa. nih.gov

Significance of Charged Residues and Electrostatic Interactions

The net positive charge of PGLa, primarily conferred by its lysine residues, is a crucial factor for its initial interaction with the negatively charged components of bacterial cell membranes. nih.govmdpi.comnih.gov This electrostatic attraction is a key determinant for the peptide's affinity towards bacterial membranes over the zwitterionic membranes of mammalian cells. nih.govmdpi.com

Systematic studies involving mutations of charged residues have provided insights into their specific roles. While electrostatic interactions between PGLa and its synergistic partner MAG2 enhance their combined activity, they are not an absolute requirement for the synergistic effect itself. nih.gov Research has shown that a single negative charge near the C-terminus of MAG2 is sufficient for leakage synergy with PGLa. researchgate.net From the perspective of PGLa, positive charges located near its C-terminus, specifically at positions K15 and K19, appear to be important for this synergistic interaction. researchgate.net The replacement of these lysines with glutamic acid (K15E and K19E) was found to disrupt the synergistic membrane leakage. researchgate.net

Impact of Peptide Length and Sequence Variations on Membrane Interactions

The length and specific amino acid sequence of PGLa and its analogs significantly influence their interaction with and effect on membranes. The length of an antimicrobial peptide can determine its mechanism of action, with shorter peptides potentially causing membrane disruption through micellization and longer ones forming transmembrane pores. mdpi.com For α-helical peptides like PGLa, a certain length is required to span the hydrophobic core of the membrane, which is a critical factor for pore formation. ub.edu

Studies on a series of synthetic peptides with varying lengths based on a repeating KIAGKIA sequence demonstrated a clear length-dependence on their ability to induce leakage in lipid vesicles, as well as on their antimicrobial and hemolytic activities. ub.edu This suggests that a threshold peptide length, correlated with the thickness of the target membrane, is necessary for activity. ub.edu

Sequence variations, even subtle ones, can have a profound impact on activity. For example, the designer-made peptide MSI-103, which has a sequence similar to PGLa, does not exhibit synergy with MAG2. However, introducing two glycine mutations can render it synergistic, highlighting the critical role of specific residues in defining the peptide's interactive properties. researchgate.net Furthermore, a C-terminal 10-amino acid fragment of PGLa, known as PGLa-H, shows moderate in vitro activity, indicating that even parts of the full-length peptide can retain some function. researchgate.net The creation of a tandem repeat of this fragment, diPGLa-H, was shown to increase its antimicrobial activity. asm.orgresearchgate.net

Identification and Analysis of Key Functional Motifs (e.g., GxxxG motif)

Specific sequence patterns, or motifs, within PGLa are crucial for its structure and function. The most well-documented of these is the GxxxG motif, which consists of two glycine residues separated by three other amino acids. This motif is known to facilitate helix-helix interactions in membrane proteins. researchgate.net

In PGLa, the GxxxG motif, specifically with glycines at positions 7 and 11, is essential for its synergistic activity with magainin 2. nih.govresearchgate.net Mutating either of these glycines to a larger hydrophobic or hydrophilic residue is highly detrimental to this synergy, whereas substitutions with small residues are better tolerated. nih.govresearchgate.net This indicates that the small size of the glycine residues in this motif is critical for allowing close packing and stabilizing interactions between the peptide helices within the membrane. researchgate.net

While the GxxxG motif is often associated with dimerization, its role in PGLa appears to be more directly linked to its synergistic function with other peptides. nih.govnih.gov The presence and specific nature of this motif are therefore key determinants of PGLa's ability to form functional complexes within the membrane, leading to enhanced antimicrobial activity.

Synergistic Interactions of Pgla with Co Occurring Antimicrobial Peptides

Investigation of PGLa Synergy with Magainin 2 (MAG2)

The synergistic activity between PGLa and MAG2 is well-documented, with the most potent effects observed at a 1:1 molar ratio. acs.orgnih.gov This optimal stoichiometry strongly suggests the formation of a specific, functional complex between the two peptides. acs.orgnih.govnih.gov The interaction enhances the permeabilization of bacterial membranes, a key step in their antimicrobial action. acs.orgnih.gov

Coarse-grained molecular dynamics simulations have provided insights into this synergistic behavior, showing that the presence of MAG2 promotes a more tilted and inserted conformation of PGLa into the lipid bilayer. researchgate.netrsc.org While MAG2 tends to remain on the bilayer surface, interacting with lipid headgroups, PGLa inserts into the hydrophobic core of the membrane. researchgate.netrsc.org This cooperative action is believed to be crucial for the enhanced disruption of the membrane barrier.

The nature of the lipid environment also plays a role. In membranes containing phosphatidylethanolamines, which are common in bacterial membranes, the peptide mixture exhibits a significantly increased membrane affinity, correlating with their synergistic antimicrobial activity. researchgate.net This enhanced association is not observed in membranes composed primarily of phosphatidylcholines, which are more representative of eukaryotic cell membranes, providing a basis for the selective toxicity of the peptide combination towards bacteria. researchgate.net

Formation and Characterization of Hetero-supramolecular Complexes

The synergistic action of PGLa and MAG2 is rooted in their ability to form hetero-supramolecular complexes within the lipid membrane. acs.orgresearchgate.net These complexes are not merely random aggregations but rather structured assemblies that are more effective at disrupting the membrane than the individual peptides.

Evidence for Heterodimer Formation (Parallel vs. Antiparallel)

Evidence strongly points towards the formation of a PGLa-MAG2 heterodimer as the fundamental unit of synergistic activity. nih.govtcdb.orgacs.org Cross-linking studies have been instrumental in elucidating the orientation of these peptides within the dimer. When analogues of PGLa and MAG2 containing cysteine residues were introduced into a membrane environment, they preferentially formed parallel heterodimers. tcdb.orgacs.org These covalently linked parallel heterodimers demonstrated significantly higher membrane-permeabilizing activity than the individual monomeric peptides, supporting the hypothesis that this specific orientation is key to their synergy. tcdb.orgacs.org

However, other models propose an antiparallel arrangement of a PGLa dimer, which then interacts with MAG2. researchgate.netnih.govresearchgate.net Solid-state NMR studies suggest that in some lipid environments, PGLa can adopt a transmembrane orientation, forming an antiparallel dimer, which is stabilized by contacts with MAG2 molecules at its C-terminus. researchgate.netnih.gov Molecular dynamics simulations have also shown stability for both parallel and antiparallel heterodimer configurations within a pore-like structure. nih.gov The prevailing orientation may be influenced by the specific lipid composition of the membrane. researchgate.netfrontiersin.orgfrontiersin.org

Stoichiometry and Association Free Energy of Complex Formation

The synergy between PGLa and MAG2 is maximal at a 1:1 molar ratio, indicating the formation of a complex with this stoichiometry. acs.orgacs.org Fluorescence experiments utilizing a tryptophan-labeled PGLa analogue (L18W-PGLa) confirmed the formation of a 1:1 complex in the membrane phase. acs.org The association free energy for this complex formation was determined to be approximately -15 kJ/mol, indicating a spontaneous and favorable interaction. acs.orgnih.gov Further calculations have provided dimerization energies of around -4 kJ/mol for PGLa/MAG2 heterodimers. nih.gov The PGLa-MAG2 complex is thermodynamically more stable than the homooligomers of either PGLa or MAG2. nih.gov

Molecular Mechanisms Driving Synergistic Activity

The formation and potent activity of the PGLa-MAG2 complex are driven by a combination of specific molecular interactions. These include electrostatic forces, hydrogen bonding, and precise contacts between key amino acid residues.

Intermolecular Electrostatic Interactions and Hydrogen Bonding

Electrostatic interactions play a significant, though not essential, role in the synergy between the cationic PGLa and the net-cationic MAG2, which also possesses a negatively charged glutamate (B1630785) residue (E19) and a charged C-terminus. researchgate.netnih.govnih.gov These interactions, such as salt bridges between the anionic groups on MAG2 and cationic lysine (B10760008) residues on PGLa, contribute to the assembly and stability of the complex. researchgate.netnih.gov Specifically, interactions between Lys19 of PGLa and Glu19 and/or the C-terminus of MAG2 are considered likely points of contact. researchgate.netresearchgate.net While these electrostatic attractions enhance synergy, they are not the primary drivers, as synergy persists even when some of these charges are neutralized. researchgate.netnih.gov

Role of Specific Residue Contacts (e.g., Gly-Gly, C-terminus interactions)

Specific residue contacts are paramount for the synergistic activity. A key discovery is the importance of a GxxxG motif (Gly7 and Gly11) within the PGLa sequence. researchgate.netnih.gov The small side chains of these glycine (B1666218) residues allow for close packing and intimate contact between the helices, stabilizing the dimer. researchgate.net Mutation of either of these glycine residues to alanine (B10760859) or other hydrophobic residues completely abolishes the synergistic effect. researchgate.netnih.gov This highlights the critical role of the Gly-Gly contacts in the formation of a functional complex.

In addition to the GxxxG motif, interactions involving the C-termini of both peptides are also important. nih.govresearchgate.net Cross-linking experiments have shown that the most efficient linkage for forming a parallel heterodimer is between the C-termini of PGLa and MAG2. nih.gov A proposed model for the functional complex involves a membrane-spanning antiparallel PGLa dimer, stabilized by Gly-Gly contacts, where each PGLa monomer interacts with a MAG2 molecule at its C-terminus. researchgate.netnih.govarxiv.org

Mechanistic Outcomes of Synergy

The synergistic interaction between PGLa and co-occurring peptides like MAG2 translates into several distinct mechanistic outcomes that amplify their antimicrobial efficacy. These outcomes primarily revolve around enhanced membrane disruption, altered peptide arrangement within the membrane, and changes to the resulting pore structures.

A primary consequence of the synergy between PGLa and MAG2 is a marked enhancement in the permeabilization of target membranes. acs.org This is often observed as a more efficient release of entrapped dyes, such as calcein (B42510), from lipid vesicles. mdpi.com The combination of the two peptides leads to greater changes in membrane resistance and capacitance compared to the individual peptides, which is indicative of synergistic pore formation. acs.org The best performance is typically achieved with a 1:1 stoichiometric mixture, suggesting the formation of a specific heterocomplex is key to this enhanced activity. acs.orgplos.org

Kinetic studies reveal that the synergy impacts both the rate of pore formation and the stability of the pores. acs.org Early investigations suggested that PGLa is characterized by fast pore formation but low pore stability, while MAG2 forms pores more slowly but with higher stability. acs.orgcore.ac.uk The synergistic mixture combines these attributes, resulting in a potent combination of rapid pore formation and moderate pore stability. acs.orgplos.orgnih.gov This optimization of pore kinetics and stability is believed to be a central aspect of their enhanced antimicrobial action. acs.org More recent work suggests that the synergy is also a result of optimizing the size of the pores and their distribution among vesicles, ensuring they are large and numerous enough to cause leakage from all vesicles. mdpi.com

Peptide SystemPore Formation RatePore Lifetime/StabilityReference
Magainin 2 (MAG2)SlowHigh acs.orgcore.ac.uk
PGLaFastLow acs.orgcore.ac.uk
PGLa + MAG2 (1:1 Mixture)Fast (≥ PGLa)Moderate (> PGLa, < MAG2) acs.orgplos.org

The formation of a PGLa-MAG2 heterocomplex dramatically alters the way these peptides orient and insert themselves within the lipid bilayer. rsc.orgplos.org While both peptides tend to align parallel to the membrane surface when acting alone at low concentrations in certain lipid environments, their interaction within a heterocomplex leads to a significant conformational rearrangement. biorxiv.orgbiorxiv.orgfrontiersin.org

Solid-state NMR studies have been instrumental in revealing these changes. A key finding is that in the presence of MAG2, PGLa can transition from a surface-aligned 'S-state' to a tilted 'T-state' or even a fully transmembrane 'I-state'. nih.govfrontiersin.orgsemanticscholar.org This reorientation is highly dependent on the lipid composition; for instance, the transition to an I-state is observed in bilayers made of fully saturated lipids like DMPC/DMPG but not in unsaturated ones like POPC/POPG. nih.gov In these synergistic complexes, PGLa often adopts a transmembrane orientation, lining the wall of a pore, while MAG2 remains more on the surface or assumes a tilted orientation, appearing to stabilize the pore structure. nih.govresearchgate.net

Molecular dynamics simulations support these findings, showing that the presence of MAG2 promotes a more tilted conformation and deeper insertion of PGLa into the bilayer. rsc.orgrsc.org In these heterocomplexes, MAG2 tends to interact with the lipid headgroups on the bilayer surface, while PGLa inserts into the hydrophobic core. rsc.org This differential positioning within the heterodimer is a hallmark of their synergistic mechanism. rsc.org

ConditionPGLa OrientationMagainin 2 (MAG2) OrientationReference
Alone (low concentration)Surface-aligned (S-state)Surface-aligned (S-state) plos.orgfrontiersin.org
Alone (high concentration)Tilted (T-state)Surface-aligned (S-state) frontiersin.org
1:1 Mixture (in DMPC/DMPG)Transmembrane (I-state)Tilted (T-state) nih.gov
1:1 Mixture (in POPC/POPG)Surface-aligned (S-state)Surface-aligned (S-state) nih.gov
1:1 Mixture (in POPE/POPG)Deeper insertion, more tiltedInteracts with lipid headgroups on surface rsc.org

The synergistic interaction between PGLa and MAG2 gives rise to heterosupramolecular complexes that form pores with distinct structural and stability characteristics compared to pores formed by the individual peptides. rsc.orgacs.org While the precise structure of these pores is still under investigation, a consensus is emerging that they are complex, dynamic assemblies of both peptides and lipids. rsc.orgresearchgate.net The resulting pores are often described as toroidal, where the membrane leaflets curve inward to line the channel, meaning the pore is lined by both peptides and lipid headgroups. royalsocietypublishing.org

All-atom molecular dynamics simulations suggest that a 1:1 heterotetramer (two PGLa and two MAG2 molecules) can form a larger and more ordered pore structure than the homodimers of either peptide. plos.org In this model, the transmembrane PGLa peptides line the pore, while MAG2 molecules stabilize the structure from the bilayer surface. nih.gov The membrane defect initially created by the rapid insertion of PGLa is thought to be stabilized by MAG2. acs.org This stabilization facilitates the recruitment of other peptides, leading to the formation of heterodimer clusters and subsequent growth in pore size. acs.org

The stability of these synergistic pores represents a balance between the characteristics of the individual peptides. Pores formed by PGLa alone are often short-lived, likely due to electrostatic repulsion between its positively charged residues. nih.gov In contrast, MAG2 forms more stable pores. acs.org The heterocomplex benefits from the rapid formation kinetics of PGLa and gains moderate stability from the inclusion of MAG2, creating a highly effective channel for disrupting the cell's ionic balance. acs.orgplos.org

Altered Peptide Orientation and Insertion in Heterocomplexes

Comparative Analysis of Homodimerization vs. Heterodimerization Propensities

The synergistic activity of PGLa and MAG2 is fundamentally linked to their higher propensity to form heterodimers rather than homodimers within the membrane. biorxiv.orgnih.gov This preferential interaction suggests a specific molecular recognition between the two peptides, which is crucial for their enhanced function. acs.org

Molecular dynamics simulations and biophysical experiments consistently show that PGLa-MAG2 heterodimers are more stable than either PGLa-PGLa or MAG2-MAG2 homodimers. biorxiv.orgnih.gov Coarse-grained simulations indicate that mixtures of L18W-PGLa and MG2a have the strongest preference for dimerization compared to the individual peptides, and they predominantly form parallel heterodimers. biorxiv.orgbiorxiv.orgnih.gov In contrast, the homodimers of both peptides tend to form in an antiparallel fashion and are significantly less stable. biorxiv.orgbiorxiv.org The enhanced stability of the heterodimer is attributed to favorable interactions, including salt bridges between charged residues (such as MAG2-Glu19 and PGLa-Lys12/15) and hydrophobic interactions. biorxiv.orgnih.gov

Experimental data from vesicle leakage assays and NMR spectroscopy support these computational findings. Hill coefficients derived from leakage data indicate that heterodimeric interactions are stronger than homodimeric ones. researchgate.net Furthermore, the free energy of dimerization, a measure of interaction strength, is more favorable for the heterodimer. researchgate.net This stronger interaction in the heterodimer provides a satisfying explanation for the observed synergy, as the formation of this more stable complex is the key initiating event that leads to the subsequent mechanistic outcomes like enhanced pore formation and membrane disruption. biorxiv.orgplos.orgacs.org The early onset of this potent heterodimerization, even at low peptide concentrations, is considered a cornerstone of the synergistic activity. biorxiv.orgbiorxiv.orgnih.gov

Dimer TypeRelative Stability / Interaction StrengthPreferred OrientationKey FindingsReference
PGLa-MAG2 HeterodimerHighestParallelStrongest preference for dimerization; stabilized by salt bridges and hydrophobic interactions. Considered the key to synergy. biorxiv.orgnih.govresearchgate.net
PGLa-PGLa HomodimerLowerAntiparallelSignificantly less stable than the heterodimer. Weak propensity for dimerization. biorxiv.orgresearchgate.netresearchgate.net
MAG2-MAG2 HomodimerLowestAntiparallelLeast stable of the three configurations. Tend to aggregate on the membrane surface. biorxiv.orgacs.orgnih.gov

Advanced Methodologies and Techniques in Pgla Research

Biophysical Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the conformational and structural characteristics of PGLa upon membrane interaction.

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. In aqueous solution, PGLa exists in a random coil conformation. acs.orgnih.gov However, upon interaction with lipid membranes, it undergoes a significant structural transition. nih.govnih.gov CD studies have demonstrated that PGLa adopts a predominantly α-helical conformation when bound to membranes, with an estimated helicity of approximately 80%. nih.gov This membrane-induced coil-to-helix transition is a crucial aspect of its biological activity. nih.govnih.gov The characteristic CD spectrum of an α-helix, with negative bands around 208 and 222 nm and a positive band around 192 nm, confirms this structural change.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level resolution information on the structure, dynamics, and orientation of PGLa within membrane environments. Both solid-state and solution NMR techniques have been instrumental in building a comprehensive picture of PGLa's behavior.

Solid-state NMR is uniquely suited for studying membrane-active peptides like PGLa in a native-like lipid bilayer environment. acs.orgnih.gov By using specifically isotope-labeled (e.g., ¹⁵N, ²H, ¹⁹F) PGLa peptides in oriented phospholipid bilayers, researchers can determine the peptide's alignment and dynamics with high precision. acs.orgnih.govnih.govcapes.gov.br

Solid-state NMR studies have revealed that the orientation of PGLa in lipid bilayers is dependent on its concentration. At low peptide-to-lipid ratios, PGLa adopts a surface-aligned state, termed the "S-state," where the helical axis is parallel to the membrane surface. acs.orgnih.govacs.org As the peptide concentration increases, it transitions to a tilted "T-state," with the helix oriented at an oblique angle relative to the membrane normal. acs.orgnih.govacs.org This realignment has been meticulously characterized using orientational constraints derived from deuterium (B1214612) (²H) and fluorine-¹⁹ (¹⁹F) NMR. acs.orgnih.govacs.org For instance, solid-state ²H-NMR on selectively Ala-d₃ labeled PGLa has precisely calculated this concentration-dependent realignment. nih.govcapes.gov.br

Furthermore, solid-state NMR has shown that the dynamics of the peptide vary along its sequence. The N-terminal residues exhibit higher mobility, while the C-terminal region is more rigid and anchored within the membrane. nih.gov The temperature and lipid phase state also dramatically influence PGLa's alignment. acs.orgresearchgate.net Below the main lipid phase transition temperature, PGLa can insert into the bilayer in a nearly upright, transmembrane orientation known as the "I-state". acs.org

Table 1: Concentration-Dependent Orientation of PGLa in DMPC Bilayers Determined by Solid-State NMR

Peptide:Lipid Ratio Orientation State Helix Tilt Angle (τ) Description
Low (e.g., 1:200) S-state ~89° Helix aligned parallel to the membrane surface. rhhz.net
High (e.g., 1:50) T-state ~130° Helix tilted with respect to the membrane surface. acs.org
In Gel Phase I-state ~170° Nearly upright, transmembrane insertion. acs.org

Solution NMR spectroscopy, typically conducted in detergent micelles that mimic a membrane environment, has been crucial for determining the three-dimensional structure of PGLa. nih.govnih.gov Multidimensional solution NMR experiments have confirmed that PGLa is helical between residues 6 and 21 when associated with detergent micelles. nih.gov These studies complement solid-state NMR data by providing detailed conformational information in a non-oriented, tumbling system. While micelles are a simplified model, they allow for the application of a wide range of solution NMR techniques to refine the peptide's structure and identify key residue interactions. nih.govmdpi.com

Solid-State NMR for Peptide Orientation and Dynamics in Oriented Bilayers

Calorimetric Approaches

Calorimetric techniques provide essential thermodynamic data on the binding of PGLa to membranes, revealing the energetic driving forces behind this interaction.

Isothermal Titration Calorimetry (ITC) for Peptide-Membrane Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a peptide to a lipid membrane, allowing for the determination of key thermodynamic parameters such as binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). nih.govmdpi.com

ITC studies of PGLa have shown that its binding to negatively charged vesicles is significantly stronger (by a factor of ~50) than to neutral vesicles, highlighting the importance of electrostatic interactions in the initial attraction of the cationic peptide to bacterial-like membranes. nih.gov The binding process is primarily enthalpy-driven, with an exothermic enthalpy change (ΔH ≈ -11 to -15 kcal/mol), and is opposed by a negative entropy change. nih.gov A significant portion of this binding enthalpy, approximately 70%, is attributed to the exothermic process of helix formation as the peptide transitions from a random coil to an α-helix upon membrane binding. nih.gov

ITC experiments have also identified a two-stage process for PGLa interaction with negatively charged vesicles. nih.gov The initial exothermic process corresponds to peptide binding to the membrane. nih.gov This is followed by a slower, endothermic process that occurs at higher peptide-to-lipid ratios and is associated with membrane permeabilization and pore formation. nih.gov The enthalpy of this pore formation has been calculated to be 9.7 kcal/mol of peptide. nih.gov

Table 2: Thermodynamic Parameters of PGLa Binding to Model Membranes from ITC

Membrane Composition Binding Constant (K) Enthalpy (ΔH) Driving Force
Negatively Charged (PC/PG 3:1) ~800-1500 M⁻¹ ~ -11 to -15 kcal/mol Enthalpically driven nih.gov
Neutral (PC) ~50-fold lower than charged Not specified Primarily electrostatic attraction nih.gov

Membrane Mimetic Systems and Vesicle-Based Assays

To investigate the membrane-disrupting activity of peptides like PGLa, researchers utilize various membrane mimetic systems that replicate the cellular lipid environment. These systems include liposomes and planar lipid bilayers, which allow for controlled studies of peptide-induced permeabilization and pore formation.

Liposomes, which are spherical vesicles composed of one or more lipid bilayers, are standard tools for assessing membrane permeabilization. diva-portal.orgresearchgate.net Assays often involve encapsulating a fluorescent dye, such as carboxyfluorescein, within the liposomes at a concentration high enough to cause self-quenching. mdpi.com When a membrane-permeabilizing peptide like PGLa is introduced, it disrupts the bilayer integrity, causing the dye to leak out. This leakage results in dilution and a subsequent increase in fluorescence, which can be monitored over time to determine the kinetics of permeabilization. mdpi.comnih.gov

Studies on PGLa have utilized such vesicle permeabilization assays to demonstrate its ability to compromise the barrier function of phospholipid vesicles. dntb.gov.ua The extent and rate of dye leakage are dependent on factors like peptide concentration and the lipid composition of the vesicles, providing insight into the peptide's efficiency and lipid specificity. mdpi.com

Giant Unilamellar Vesicles (GUVs) are a larger-scale model, typically 1 to 100 micrometers in diameter, that allows for direct microscopic observation of membrane phenomena. chimia.chmicrofluidics-innovation-center.com GUVs are particularly useful for studying pore formation, membrane deformation, and the translocation of peptides across the bilayer. dntb.gov.ua Research on PGLa using GUVs has provided visual evidence of its disruptive interaction with membranes, complementing the kinetic data from smaller liposome (B1194612) assays. dntb.gov.ua

Planar lipid bilayer electrophysiology is a highly sensitive technique for studying the ion channel and pore-forming activity of proteins and peptides at the single-molecule level. nih.gov The method involves forming a single lipid bilayer across a small aperture in a hydrophobic partition, which separates two aqueous compartments. mdpi.com Electrodes placed in each compartment apply a voltage across the membrane and measure the resulting ionic current. psi.ch

In the context of PGLa research, this technique is applicable for investigating its proposed pore-forming mechanism. If PGLa forms discrete, stable pores, their formation would be observed as step-like increases in the transmembrane current. researchgate.net The characteristics of these current fluctuations provide detailed information about the properties of the pores, including:

Conductance: The magnitude of the current jump, which relates to the pore's size. researchgate.net

Ion Selectivity: Determined by measuring currents under different ionic gradients. researchgate.net

Open-State Lifetime: The duration of the current events, reflecting the stability of the pore. researchgate.net

While lipid-only bilayers can sometimes exhibit intrinsic, channel-like current fluctuations, the introduction of a pore-forming peptide like PGLa is expected to produce distinct and reproducible electrical signatures, allowing for detailed characterization of its membrane-spanning channels. ku.dk

Liposome and Giant Unilamellar Vesicle (GUV) Permeabilization Assays

Scattering Techniques for Membrane Structure Perturbation

Scattering techniques are invaluable for probing the structural changes that occur in lipid membranes upon interaction with peptides. By analyzing how X-rays or neutrons are scattered by a sample, researchers can deduce nanoscale information about membrane thickness, lipid packing, and the orientation of incorporated peptides.

Studies on PGLa have used SAXS to reveal significant structural perturbations in model membranes. nih.gov When interacting with phosphatidylglycerol bilayers in the fluid (liquid-crystalline) phase, PGLa was found to increase the thickness of the membrane. nih.gov This thickening suggests that the peptide inserts into the bilayer, forcing the surrounding lipid acyl chains to stretch in order to maintain hydrophobic matching with the peptide's length. nih.gov Conversely, in the gel phase, PGLa was observed to induce a quasi-interdigitated phase, where the peptide aligns on the membrane surface, shielded by the hydrocarbon chains of the opposing lipid monolayer. nih.gov These findings demonstrate that PGLa's interaction and resulting structural impact on the membrane are dependent on the physical state of the lipids. nih.gov

Table 1: Effect of PGLa on Bilayer Thickness (d-spacing) in Phosphatidylglycerol Vesicles as Determined by SAXS Data extracted from research on PGLa interaction with lipid bilayers of varying acyl chain lengths. nih.gov

Lipid CompositionPhaseConditiond-spacing (Å)Change in Thickness
DMPG (C14)FluidWithout PGLa48.9N/A
DMPG (C14)FluidWith PGLa (P/L 1:25)50.1+1.2 Å
DPPG (C16)FluidWithout PGLa52.8N/A
DPPG (C16)FluidWith PGLa (P/L 1:25)55.4+2.6 Å
DSPG (C18)FluidWithout PGLa57.0N/A
DSPG (C18)FluidWith PGLa (P/L 1:25)57.1+0.1 Å

P/L: Peptide-to-Lipid molar ratio

SANS is a technique complementary to SAXS for studying the structure of biological membranes. nih.govmdpi.com A key advantage of SANS is its ability to distinguish between hydrogen and its isotope, deuterium. mdpi.com This allows for a technique called contrast variation, where specific components of a system (e.g., the peptide, the lipid headgroups, or the lipid tails) can be deuterium-labeled. By matching the scattering length density of the solvent (usually a mixture of H₂O and D₂O) to that of a specific component, that component becomes effectively "invisible" to the neutrons, highlighting the structure of the remaining components. nih.govbnc.hu

In the study of PGLa-membrane interactions, SANS can provide detailed information that is not accessible with X-rays. mdpi.comnih.gov For instance, by selectively deuterating the peptide, its precise location and orientation within the lipid bilayer can be determined. SANS can also resolve structural details such as changes in membrane thickness and the area per lipid molecule with high accuracy. nih.govnist.gov This makes SANS a powerful tool for refining the models of peptide-induced pore formation and membrane disruption that are developed from other biophysical techniques. nih.gov

Small-Angle X-ray Scattering (SAXS)

Microscopic and Imaging Techniques for Membrane Morphological Changes

The investigation of the morphological changes induced by peptides like PGLa and its derivatives in lipid membranes is crucial for understanding their mechanism of action. Various advanced microscopic and imaging techniques have been employed to visualize these interactions at high resolution, providing detailed insights into processes such as pore formation, membrane thinning, and vesicle disruption. While direct microscopic studies specifically on the 9-amino acid fragment PYLa/PGLa B (Sequence: IAKVALKAL) are not extensively documented, the research on its parent peptide, PGLa, offers a comprehensive framework for understanding its potential effects on membrane structure.

Fluorescence Microscopy: This technique is widely used to observe the real-time effects of peptides on model membrane systems like Giant Unilamellar Vesicles (GUVs). By encapsulating fluorescent dyes such as calcein (B42510) within GUVs, researchers can monitor membrane permeabilization. The leakage of the dye, observed as a change in fluorescence intensity, indicates the formation of pores or other membrane defects. For instance, studies on PGLa have shown that it induces the leakage of calcein from GUVs, confirming its pore-forming ability. medchemexpress.comnih.gov In synergistic studies, the combination of a tryptophan-modified PGLa (L18W-PGLa) and Magainin 2 was observed to cause vesicle bursting, a dramatic morphological change not seen with the individual peptides. mpg.de This highlights the power of fluorescence microscopy to detect both subtle and catastrophic changes in membrane integrity.

Confocal Microscopy: A specialized form of fluorescence microscopy, confocal microscopy provides high-resolution images of specific sections of a sample. It has been instrumental in studying the distribution of fluorescently labeled peptides within or on the surface of lipid bilayers. nih.gov For example, using carboxyfluorescein (CF)-labeled PGLa, researchers observed a two-step increase in fluorescence intensity on the GUV rim, which was correlated with the translocation of the peptide across the membrane before leakage occurred. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale. In the context of membrane research, it can directly visualize the topographical changes in a supported lipid bilayer upon the addition of a peptide. ucl.ac.uk While specific AFM data for this compound is not available, studies on other antimicrobial peptides, such as a synthetic analog of magainin (MSI-78), have revealed that peptide binding can lead to significant membrane thinning. nih.gov These studies show the formation of distinct domains where the bilayer thickness is reduced, providing a detailed picture of the initial stages of membrane disruption. nih.gov AFM can also be used in force spectroscopy mode to measure changes in the mechanical properties of the bilayer, such as its resistance to puncture, upon peptide interaction. mdpi.com

Cryo-Electron Microscopy (cryo-EM): This technique allows for the visualization of vitrified, hydrated biological samples at near-atomic resolution. In studies of peptide-membrane interactions, cryo-EM has been used to observe larger-scale morphological changes like vesicle fusion and the formation of large pores. For example, cryo-EM was used in conjunction with other techniques to study the synergistic effects of PGLa and Magainin 2, revealing peptide-dependent adhesion and fusion of vesicles. mpg.de

The collective data from these techniques provide a multi-faceted view of how peptides like PGLa interact with and disrupt lipid membranes. The morphological changes observed range from localized thinning and small pore formation to large-scale fusion and rupture of vesicles.

Detailed Research Findings

The following tables summarize key findings from microscopic and imaging studies on PGLa and related antimicrobial peptides, illustrating the types of morphological changes observed.

Table 1: Morphological Changes in Model Membranes Induced by PGLa and its Analogs

Technique Peptide(s) Model Membrane Key Findings Reference(s)
Fluorescence Microscopy PGLa GUVs (DOPC/DOPG) Induces leakage of encapsulated calcein, indicating pore formation. medchemexpress.comnih.gov
Fluorescence Microscopy L18W-PGLa & Magainin 2 (1:1) GUVs (POPE/POPG) Causes vesicle adhesion, fusion, and bursting. mpg.de
Confocal Microscopy CF-labeled PGLa GUVs Shows translocation of the peptide across the bilayer before membrane permeation. nih.gov
X-ray Scattering PGLa DMPG, DPPG, DSPG bilayers Induces a quasi-interdigitated phase in the gel state and membrane thickening in the fluid phase for DMPG and DPPG. nih.gov

Table 2: Quantitative Data from Microscopic Analysis of Peptide-Membrane Interactions

Technique Peptide/Condition Parameter Measured Value/Observation Reference(s)
Atomic Force Microscopy MSI-78 on DMPC bilayer Membrane Thinning 1.1 ± 0.2 nm nih.gov
X-ray Scattering PGLa in DPPG (fluid phase) Membrane Thickening Significant increase in bilayer thickness observed. nih.gov

Computational and Theoretical Frameworks for Understanding Pgla Dynamics

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations stand as a cornerstone in the study of PGLa, providing a virtual microscope to observe the peptide's behavior as it interacts with and perturbs lipid bilayers over time. This powerful technique has been applied at different resolutions to balance detail with computational feasibility.

All-Atom and Coarse-Grained Simulations of Peptide-Membrane Interactions

Both all-atom (AA) and coarse-grained (CG) MD simulations have been pivotal in dissecting the interactions between PGLa and model membranes.

All-Atom (AA) Simulations: These high-fidelity simulations represent every atom in the system, enabling a detailed investigation of the fundamental processes of peptide-membrane recognition and binding. AA simulations have successfully captured the initial electrostatic-driven association of PGLa with the lipid headgroups and the subsequent conformational transitions, such as folding into an α-helix, that facilitate its insertion into the hydrophobic membrane core. The precise orientation and depth of insertion, governed by specific amino acid interactions, are key findings from these detailed simulations.

Coarse-Grained (CG) Simulations: By grouping atoms into larger, simplified beads, CG simulations can explore much longer timescales and larger system sizes. This approach is exceptionally well-suited for observing emergent, large-scale phenomena. CG studies have been instrumental in demonstrating how PGLa peptides spontaneously aggregate on the membrane surface, a critical step that precedes membrane disruption.

Table 1: Comparison of MD Simulation Techniques for PGLa-Membrane Studies

Simulation Type Key Advantages Investigated Phenomena
All-Atom (AA) Provides high-resolution detail, accurately models specific atomic interactions like hydrogen bonds and electrostatics. Initial peptide binding events, peptide folding upon membrane interaction, specific residue-lipid interactions.

| Coarse-Grained (CG) | Enables simulation of larger systems over longer timescales due to reduced computational demand. | Peptide self-assembly and aggregation, large-scale membrane deformations, dynamics of pore formation. |

Investigation of Peptide Dimerization and Oligomerization in Bilayers

The formation of functional peptide assemblies within the membrane is a hallmark of PGLa's activity. MD simulations have provided profound insights into the dimerization and oligomerization processes that are central to its membrane-disrupting capabilities. Simulations have illustrated that once individual PGLa monomers are embedded within the bilayer, they are not static but can diffuse laterally to encounter and associate with other peptides. These studies reveal that the formation of stable dimers is driven by a combination of hydrophobic interactions between the nonpolar faces of the amphipathic helices and favorable electrostatic pairings. The progressive assembly of these dimers into larger oligomeric complexes is considered a crucial prerequisite for the formation of stable, ion-conducting transmembrane pores.

Modeling of Water Permeation and Pore Formation Pathways

A primary mechanism by which PGLa exerts its antimicrobial effect is through the formation of pores that compromise the membrane's barrier function. MD simulations have been essential in visualizing and characterizing these peptide-induced pores. By tracking the movement of individual water molecules and ions, simulations provide direct evidence of pore formation and can quantify the resulting leakage. For PGLa, simulation results frequently support the formation of "toroidal" pores, a structure where the peptides and the surrounding lipid headgroups curve inward to create a continuous, water-filled channel through the membrane. This architecture facilitates the fatal efflux of cytoplasmic contents and influx of extracellular ions. The dynamic nature of these simulations allows for the characterization of pore size, stability, and the rate of water permeation.

Free Energy Landscape Analysis of Peptide-Membrane Binding and Conformational Transitions

The entire process of a PGLa peptide moving from an aqueous solution to a functional, membrane-inserted state can be described by its free energy landscape. Computational methods are employed to map this landscape, identifying the most stable (low-energy) states and the energy barriers that must be overcome to transition between them. By calculating the potential of mean force (PMF), researchers can chart the free energy change as the peptide approaches and inserts into the membrane. These analyses consistently show a significant free energy minimum when the peptide is adsorbed to the membrane surface, explaining its accumulation there. Furthermore, they quantify the energetic cost of translocating the peptide across the hydrophobic core, providing a thermodynamic rationale for its mechanism of action at the interface.

Theoretical Modeling of Peptide-Induced Membrane Deformations

The accumulation of PGLa peptides on and within a lipid bilayer induces mechanical stress, leading to deformations such as membrane thinning or altered curvature, even before discrete pores are formed. Theoretical models, often validated and parameterized by MD simulations, treat the membrane as a continuous elastic material to understand these effects. These models can quantify the energetic cost associated with bending or stretching the membrane and how this cost is modulated by the concentration, orientation, and aggregation state of the embedded peptides. This framework helps to explain the cooperative nature of PGLa's action, whereby the collective stress induced by many peptides can lower the energy barrier for pore formation, leading to a catastrophic disruption of the membrane.

Application of Advanced Sampling Techniques in MD (e.g., Replica Exchange Molecular Dynamics)

A challenge in standard MD simulations is the risk of the system becoming trapped in a local energy minimum, preventing a complete exploration of all relevant peptide conformations and orientations. To surmount this, advanced sampling methods like Replica Exchange Molecular Dynamics (REMD) are utilized. In an REMD simulation, numerous copies (replicas) of the system are simulated simultaneously at a range of different temperatures. At regular intervals, the configurations of these replicas are swapped based on a probability criterion. The replicas at higher temperatures can easily cross high energy barriers, exploring a broader conformational space, and through the exchange mechanism, these more diverse structures are passed down to the replica at the target (physiological) temperature. This powerful technique has been crucial for obtaining converged thermodynamic data, such as the free energy of peptide dimerization, and for accurately modeling the folding of PGLa as it transitions from a disordered state in solution to a helical structure in the membrane.

Table 2: Compound Names Mentioned in this Article

Compound Name
PGLa

Synthetic Biology and Peptide Engineering Approaches for Pgla Variants

Optimization of Solid-Phase Peptide Synthesis for PGLa and its Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing PGLa and its variants for research and therapeutic development. gyrosproteintechnologies.com The process involves the stepwise addition of protected amino acid derivatives to a growing peptide chain that is covalently attached to an insoluble resin support. gyrosproteintechnologies.com However, the synthesis of certain peptide sequences, particularly those prone to aggregation, can be challenging and lead to incomplete reactions and low purity of the final product. nih.gov

Several strategies are employed to optimize SPPS for "difficult" peptides like PGLa and its analogues:

Resin and Linker Selection: The choice of resin, such as polystyrene or polyethylene (B3416737) glycol (PEG) derivatives, and the type of linker molecule can significantly impact the success and purity of the synthesis. The linker determines the C-terminal functional group of the final peptide. gyrosproteintechnologies.com

Protecting Groups: Temporary protecting groups for the amide nitrogens of the peptide backbone, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4,6-trimethoxybenzyl (Tmob), can prevent aggregation and improve solubility during synthesis. nih.gov

Microwave Energy: The application of microwave energy has been shown to enhance the efficiency of coupling and deprotection steps, particularly for challenging sequences. nih.gov

Flow Chemistry: Flow-based SPPS (FF-SPPS) offers advantages over traditional batch methods by continuously removing reaction by-products and ensuring a more efficient interaction between reagents and the resin-bound peptide. This can lead to higher purity and allows for easier scale-up. vapourtec.com

Automated Synthesizers: Automated peptide synthesizers, some equipped with features like variable volume flow-reactors, allow for the optimization of synthesis protocols, leading to significant savings in reagents and solvents while producing high-quality peptides. nih.gov

Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS) Optimization

ParameterDescriptionImpact on Synthesis
Resin The solid support to which the peptide is anchored.Affects swelling, reagent accessibility, and final peptide purity. gyrosproteintechnologies.com
Linker The chemical moiety connecting the peptide to the resin.Determines the C-terminal chemistry and cleavage conditions. gyrosproteintechnologies.com
Protecting Groups Temporary chemical modifications of amino acid side chains and the peptide backbone.Prevents side reactions and aggregation. nih.gov
Coupling Reagents Chemicals that facilitate the formation of peptide bonds.Efficiency impacts the overall yield and purity.
Reaction Conditions Temperature, time, and solvent choice for coupling and deprotection steps.Optimized conditions minimize side reactions and improve efficiency. vapourtec.com

Rational Design Principles for Modifying PGLa Activity and Specificity

Rational design leverages knowledge of a peptide's structure and function to make targeted modifications that enhance its desired properties. mdpi.com For PGLa, the goal is often to increase its antimicrobial potency while minimizing toxicity to host cells. Key principles include:

Amphipathicity and Helicity: Like many AMPs, PGLa forms an amphipathic α-helix upon interacting with membranes. nih.gov Modifying the distribution of hydrophobic and hydrophilic residues can enhance its membrane-disrupting activity.

Cationicity: The net positive charge of PGLa is crucial for its initial electrostatic interaction with negatively charged bacterial membranes. Increasing the number of cationic residues (e.g., Lysine (B10760008), Arginine) can improve its antimicrobial efficacy.

Hydrophobicity: The hydrophobic face of the helix interacts with the lipid core of the membrane. Fine-tuning the hydrophobicity is a balancing act, as excessive hydrophobicity can lead to increased toxicity (hemolytic activity).

Structural Stabilization: Introducing chemical staples, such as hydrocarbon chains, can lock the peptide into its bioactive helical conformation, leading to increased stability and potency. nih.govmdpi.com

Biomimetic Design: This approach involves creating synthetic molecules that mimic the key structural and functional features of natural enzymes and peptides to achieve enhanced catalytic activity and specificity. rsc.org

Site-Directed Mutagenesis to Probe Structure-Function Relationships

Studies on PGLa have utilized this approach to identify key residues involved in its synergistic activity with another frog skin peptide, magainin 2 (MAG2). nih.gov These investigations revealed that:

GxxxG Motif: Two glycine (B1666218) residues at positions 7 and 11, forming a GxxxG motif, are absolutely essential for the synergistic interaction between PGLa and MAG2. nih.govresearchgate.net Replacing either of these glycines with alanine (B10760859) or other hydrophobic residues completely abolishes this synergy. nih.govresearchgate.net

Electrostatic Interactions: While electrostatic interactions between cationic residues on PGLa and anionic residues on MAG2 enhance synergy, they are not the primary drivers of this effect. nih.govresearchgate.net Mutating key lysine residues in PGLa provided insights into these charge-based interactions. researchgate.net

Table 2: Impact of Specific Mutations on PGLa-MAG2 Synergy

PGLa VariantMutationEffect on Synergy with MAG2Reference
PGLa-G7AGlycine at position 7 replaced with AlanineSynergy abolished nih.gov
PGLa-G11AGlycine at position 11 replaced with AlanineSynergy abolished nih.gov
PGLa-K15ELysine at position 15 replaced with Glutamic acidSynergy enhanced or affected depending on the model researchgate.net
PGLa-K19ELysine at position 19 replaced with Glutamic acidSynergy enhanced or affected depending on the model researchgate.net

Development of Chimeric Peptides and Hybrids (e.g., PGLa-MAG2 fusions for research)

Chimeric peptides are created by combining sequences from two or more different peptides to generate a new molecule with potentially enhanced or novel properties. In the context of PGLa, a significant area of research has been its synergistic interaction with magainin 2 (MAG2). nih.govbiorxiv.org

To better understand and harness this synergy, researchers have created fusion peptides and other hybrids:

PGLa-MAG2 Heterodimers: Studies have shown that PGLa and MAG2 can form parallel heterodimers in membranes, and these complexes are associated with enhanced membrane permeabilization. nih.gov Cross-linking experiments have confirmed that these heterodimers are more active than the individual peptides. nih.gov

Designer Peptides: The insights gained from studying the PGLa-MAG2 system have been applied to other peptides. For instance, the designer peptide MSI-103, which has a sequence similar to PGLa but does not naturally exhibit synergy with MAG2, was engineered to become synergistic by introducing two glycine mutations to create the GxxxG motif. nih.govresearchgate.net

This approach of creating chimeric and hybrid peptides allows for the combination of desirable attributes from different parent molecules, leading to the development of novel antimicrobial agents with optimized activity profiles.

Future Directions and Unexplored Avenues in Pyla/pgla Research

Integration of Multi-Omics Data for a Holistic Understanding of Peptide-Cell Interactions

A significant frontier in PGLa research lies in the integration of multi-omics data to create a comprehensive picture of its interaction with target cells. brjac.com.br This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide unprecedented insights into the multifaceted cellular response to PGLa. brjac.com.brmixomics.org By simultaneously analyzing changes across these different molecular layers, researchers can move beyond the membrane and understand the downstream consequences of peptide binding and pore formation.

For instance, transcriptomic and proteomic analyses can reveal how bacterial cells alter their gene and protein expression in response to sublethal concentrations of PGLa. This could unveil novel resistance mechanisms or stress response pathways that are activated by the peptide. Metabolomic studies, on the other hand, can identify changes in cellular metabolism, providing a functional readout of the physiological state of the bacterium upon PGLa exposure. The integration of these datasets is challenging but offers the potential to construct detailed models of the complex interaction networks governing peptide activity. biorxiv.org

Omics LevelPotential Insights into PYLa/PGLa Action
Genomics Identification of genetic factors contributing to PGLa susceptibility or resistance.
Transcriptomics Understanding the gene expression changes and regulatory networks activated in response to PGLa.
Proteomics Characterizing alterations in protein expression and post-translational modifications following PGLa treatment. nih.gov
Metabolomics Assessing the impact of PGLa on cellular metabolic pathways and overall physiological state.

Exploration of Potential Intracellular Targets or Alternative Mechanisms Beyond Membrane Disruption

While membrane disruption is the well-established primary mechanism of action for PGLa, the possibility of intracellular targets remains an intriguing and underexplored area. frontiersin.org Some antimicrobial peptides (AMPs) are known to translocate across the cell membrane without causing immediate lysis and subsequently interact with intracellular components such as DNA, RNA, or essential enzymes. frontiersin.orgfrontiersin.org Investigating whether PGLa or its fragments can enter the cytoplasm and exert secondary effects is a critical next step. nih.gov

Future research could employ techniques like fluorescence microscopy with labeled PGLa to track its localization within bacterial cells. nih.gov Furthermore, proteomics-based approaches, such as affinity chromatography with immobilized PGLa, could be used to pull down potential intracellular binding partners. frontiersin.org Identifying such targets would not only provide a more complete picture of PGLa's antimicrobial activity but could also open up new avenues for designing peptides with enhanced potency and specificity. It's possible that for some pathogens, the disruption of intracellular processes could be as important as membrane permeabilization. frontiersin.org

Development of Novel Biophysical Tools for Real-Time Observation of Peptide Dynamics

Our understanding of how PGLa interacts with and disrupts membranes has been largely built on static or ensemble-averaged measurements. The development and application of novel biophysical tools that allow for the real-time observation of individual peptide and lipid molecules will be transformative. Techniques like high-speed atomic force microscopy (HS-AFM) and single-molecule fluorescence spectroscopy can provide unprecedented temporal and spatial resolution of the dynamic processes involved in pore formation.

These advanced methods could allow researchers to directly visualize the initial binding of PGLa to the membrane surface, its subsequent insertion, and the dynamic assembly of peptides into pore structures. This would provide direct evidence to support or refine current models of PGLa-mediated membrane disruption, such as the toroidal pore or carpet models. researchgate.net Observing these events in real-time will help to elucidate the kinetics and intermediate states of the process, which are currently inferred from less direct methods.

Advanced Computational Methodologies for Predictive Modeling of Peptide Behavior

Computational modeling has already played a significant role in understanding PGLa's structure and its interaction with lipid bilayers. plos.org However, the increasing power of computers and the development of more sophisticated modeling techniques offer exciting new possibilities. numberanalytics.com Future computational studies will likely move towards multiscale modeling, which can bridge the gap between atomistic-level simulations and the larger-scale behavior of peptide-membrane systems. numberanalytics.comtechscience.com

These advanced models could be used to:

Predict the behavior of PGLa in more complex and biologically relevant membrane compositions. This includes modeling the effects of different lipid headgroups, acyl chain lengths, and the presence of sterols.

Simulate the synergistic interactions between PGLa and other molecules , such as magainin 2, to understand the molecular basis of their enhanced activity. nih.gov

Develop predictive models for designing novel PGLa analogs with improved antimicrobial activity, selectivity, or stability. techscience.com

By combining computational predictions with experimental validation, researchers can accelerate the design-build-test cycle for developing new peptide-based therapeutics.

Comparative Studies of PGLa in Diverse Biological Membrane Mimetics

Much of the research on PGLa's membrane interactions has been conducted in relatively simple model membrane systems, such as vesicles composed of one or two types of phospholipids (B1166683). nih.gov While these studies have been invaluable, there is a growing recognition of the need to study PGLa's behavior in more diverse and biologically realistic membrane mimetics. d-nb.info This includes systems that more closely mimic the complexity of bacterial and mammalian cell membranes.

Future comparative studies should investigate the interaction of PGLa with:

Lipid bilayers containing a wider variety of phospholipids , including those with different headgroup charges and acyl chain saturation levels, to better represent the diversity of natural membranes. nih.gov

Asymmetric lipid bilayers , which more accurately reflect the inner and outer leaflets of cell membranes.

Membrane mimetic systems that incorporate other membrane components , such as proteins and lipopolysaccharides (in the case of Gram-negative bacteria), to understand how these molecules influence PGLa's activity.

By systematically varying the composition and complexity of the membrane mimetic, researchers can gain a more nuanced understanding of the factors that govern PGLa's selectivity and mechanism of action. nih.gov

Membrane MimeticKey FeatureRelevance to PGLa Research
Vesicles/Liposomes Simple, controlled lipid compositionFoundational studies of peptide-lipid interactions. nih.gov
Bicelles Small, disc-shaped lipid structuresSuitable for NMR studies of peptide structure and orientation. d-nb.info
Nanodiscs Lipid bilayer patch stabilized by a protein beltProvides a more native-like membrane environment. d-nb.info
Supported Lipid Bilayers Planar membrane on a solid supportAllows for surface-sensitive techniques like AFM and SPR.
Polymer-based Membranes Synthetic polymer membranesOffer enhanced stability and control over physical properties. acs.org

Q & A

What experimental methodologies are standard for studying PYLa/PGLa B interactions with lipid membranes?

Basic Research Focus
Key methods include giant unilamellar vesicle (GUV) assays with fluorescent markers (e.g., calcein leakage) to monitor membrane permeabilization . Concentration-dependent studies are critical to distinguish between pore formation and translocation mechanisms. Complementary techniques like circular dichroism (CD) and fluorescence spectroscopy assess structural changes in PGLa upon membrane binding. For quantitative analysis, semi-quantitative RT-PCR and kinetic simulations (e.g., substrate activity assays) validate enzymatic specificity .

How does PGLa B concentration influence its membrane interaction dynamics?

Basic Research Focus
Increasing PGLa B concentrations correlate with higher translocation rates into lipid vesicles. At low concentrations (<1:200 peptide-to-lipid ratio), PGLa predominantly adopts monomeric states, while higher ratios promote dimerization and membrane disruption . Threshold concentrations for pore formation vs. non-destructive entry can be determined via calcein leakage assays and membrane tension modulation experiments .

What biophysical techniques resolve contradictions between pore-forming and non-pore translocation mechanisms?

Advanced Research Focus
Conflicting reports on PGLa B’s action (pore formation vs. translocation) require integrating time-resolved fluorescence microscopy (to track peptide entry lag times) and molecular dynamics (MD) simulations (to model helical folding and lipid interactions). For example, MD simulations reveal that PGLa’s amphiphilic helix adopts tilted orientations in membranes (DOPC/DOPG 8:2), aligning with experimental tilt angles (~98°) . Combining these methods clarifies whether membrane disruption is transient or sustained .

How do molecular dynamics simulations advance understanding of PGLa B’s membrane interactions?

Advanced Research Focus
MD simulations identify critical residues (e.g., hydrophobic faces) involved in PGLa B’s membrane-induced folding. Simulations using replica exchange MD (REMD) model peptide dimerization and lipid bilayer perturbations, matching experimental helical fractions (H = 0.63 simulations vs. H = 0.60 experiments) . These models guide rational design of PGLa analogs with enhanced antimicrobial activity .

What role does PGLa B play in amphibian immune defense against pathogens?

Basic Research Focus
In Xenopus laevis, PGLa B is secreted in mucus as part of innate immunity against Batrachochytrium dendrobatidis. Studies combine in vitro pathogen inhibition assays with mucus antibody profiling to quantify PGLa’s contribution to adaptive immunity. Solid-phase synthesis and natural isolation protocols (e.g., from skin secretions) enable comparative activity analyses .

How can researchers address variability in PGLa B activity across experimental models?

Advanced Research Focus
Reproducibility challenges arise from differences in lipid compositions (e.g., anionic vs. zwitterionic membranes) and assay conditions. Standardizing membrane tension protocols (to mimic in vivo mechanical stress) and reporting P:L ratios (peptide-to-lipid) with MD simulation parameters (e.g., dimer vs. monomer states) improves cross-study comparability . Open-access data repositories (e.g., PLOS journals) enhance transparency .

What strategies ensure accurate simulation-experiment correspondence in PGLa B studies?

Advanced Research Focus
Matching P:L ratios (e.g., 1:200 for monomeric simulations) and validating outputs against experimental metrics (helical fraction, tilt angle) are essential. For high P:L ratios, simulations must account for peptide aggregation limits, as experimental conditions may permit larger oligomers .

What controls are critical when studying PGLa B’s non-pore entry into vesicles?

Basic Research Focus
Controls include:

  • Fluorescent dye leakage assays (e.g., AF647 for membrane integrity).
  • Lag time measurements to differentiate between translocation and pore formation.
  • External force application (e.g., micropipette aspiration) to modulate membrane tension and validate entry mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.